molecular formula C9H19NO2 B1465709 2-(4-Ethoxypiperidin-1-yl)ethan-1-ol CAS No. 1307799-17-2

2-(4-Ethoxypiperidin-1-yl)ethan-1-ol

Cat. No. B1465709
CAS RN: 1307799-17-2
M. Wt: 173.25 g/mol
InChI Key: DVKXVTIOPTYDCF-UHFFFAOYSA-N
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Description

“2-(4-Ethoxypiperidin-1-yl)ethan-1-ol” is a chemical compound with the formula C9H19NO2 . It is related to the compound “2-(4-aminopiperidin-1-yl)ethan-1-ol”, which has a molecular weight of 144.22 .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and the reaction conditions were optimized to reach satisfactory yields of the target glycols .


Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxypiperidin-1-yl)ethan-1-ol” can be inferred from its formula, C9H19NO2. It contains 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Medicinal Chemistry

2-(4-Ethoxypiperidin-1-yl)ethan-1-ol: is a compound that can be used in the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, it could serve as a precursor in the synthesis of selective estrogen receptor modulators (SERMs), which are used in the treatment of breast cancer and osteoporosis .

Biotechnology

In the field of biotechnology, this compound could be utilized in the creation of biodegradable ionizable lipids. These lipids can form inhalable delivery vehicles for mRNA and CRISPR-Cas9 gene editors, which are crucial for gene therapy and the treatment of genetic disorders .

Pharmacology

Pharmacologically, 2-(4-Ethoxypiperidin-1-yl)ethan-1-ol may be involved in the development of inhibitors for various receptors or enzymes. For example, it could be a building block for compounds that inhibit platelet-derived growth factor receptor (PDGFR) phosphorylation, which plays a role in the suppression of neointima formation following vascular injury .

Organic Chemistry

In organic chemistry research, this compound’s versatile structure makes it a candidate for studying different organic reactions and synthesis processes. It could be used to explore new synthetic pathways or to create novel organic compounds with unique properties .

Materials Science

2-(4-Ethoxypiperidin-1-yl)ethan-1-ol: might find applications in materials science, particularly in the synthesis of new materials with specific characteristics. It could be used to modify the surface properties of materials or to create polymers with particular mechanical and chemical properties .

Environmental Science

Lastly, in environmental science, this compound could be investigated for its biodegradability and potential use in environmentally friendly applications. It might also be studied for its effects on biological systems and its behavior in various environmental conditions .

properties

IUPAC Name

2-(4-ethoxypiperidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-12-9-3-5-10(6-4-9)7-8-11/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKXVTIOPTYDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxypiperidin-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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